molecular formula C12H9FO3 B2644914 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438218-08-7

5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B2644914
CAS No.: 438218-08-7
M. Wt: 220.199
InChI Key: SAKCIMIIRPKAQG-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde (CAS: 33538-83-9) is a furan-based aldehyde derivative characterized by a fluorophenoxy substituent at the 5-position of the furan ring. Its IUPAC name is this compound, and it is structurally related to other furan-2-carbaldehydes, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science . The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing fluorine atom on the phenoxy group, which modulates electronic effects and steric interactions.

Properties

IUPAC Name

5-[(4-fluorophenoxy)methyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO3/c13-9-1-3-10(4-2-9)15-8-12-6-5-11(7-14)16-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKCIMIIRPKAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 4-fluorophenol with furan-2-carbaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid.

    Reduction: 5-[(4-Fluorophenoxy)methyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The biological activities of 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde have been investigated in several studies, highlighting its potential as a pharmacological agent:

  • Anticancer Activity : Recent studies have indicated that derivatives of furan-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazone derivatives synthesized from furan-2-carbaldehyde demonstrated notable activity against breast cancer (MCF-7) and other tumor cell lines, suggesting that the incorporation of fluorinated groups may enhance their efficacy .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases. In vitro evaluations have demonstrated that certain derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease .

Case Studies

  • Anticancer Studies : A study on thiosemicarbazone derivatives derived from furan-2-carbaldehyde revealed that specific substitutions led to enhanced anticancer properties. For example, one derivative exhibited an IC50 value of 13.36 µM against the HuTu80 cell line, indicating strong antiproliferative activity .
  • Neuroprotective Studies : Docking studies have suggested that this compound derivatives interact effectively with the active sites of acetylcholinesterase, providing a basis for their potential use in treating neurodegenerative disorders .

Applications in Drug Development

Given its biological activities, this compound is being explored for several applications:

  • Drug Design : The compound serves as a scaffold for designing new drugs targeting cancer and neurodegenerative diseases. Its structural modifications can lead to the development of more potent and selective inhibitors.
  • Synthetic Intermediates : The compound can act as an intermediate in synthesizing other biologically active molecules, expanding its utility in medicinal chemistry.
CompoundActivity TypeCell Line/EnzymeIC50 Value (µM)Reference
This compoundAnticancerHuTu8013.36
Thiosemicarbazone DerivativeAnticancerMCF-727.73
Furan DerivativeEnzyme InhibitionAChE9.4
Furan DerivativeEnzyme InhibitionBChE5.1

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Table 1: Thermodynamic Data for Nitrophenyl-Substituted Analogs

Compound ΔcH° (kJ/mol) ΔfH° (kJ/mol) Sublimation Enthalpy (kJ/mol) Key Reference
5-(4-Nitrophenyl)-furan-2-carbaldehyde -3145 ± 12 -152 ± 15 98.3 ± 1.2
5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde -3220 ± 14 -168 ± 16 102.1 ± 1.5
5-(2-Oxymethyl-4-nitrophenyl)-furan-2-carbaldehyde -3055 ± 13 -138 ± 14 94.7 ± 1.3
  • Key Observations: Nitro-substituted derivatives exhibit higher combustion enthalpies (ΔcH°) compared to the fluorophenoxy analog, likely due to the strong electron-withdrawing nitro group enhancing oxidative stability . The fluorophenoxy derivative is expected to have lower sublimation enthalpy than nitro analogs due to reduced polarity and intermolecular interactions .

Reactivity in Organic Transformations

Acetalization and Etherification

  • 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde can undergo acetalization similar to 5-hydroxymethylfurfural (HMF), though the fluorophenoxy group may sterically hinder side reactions like etherification observed in HMF derivatives .
  • Example: Acetalization of 5-((benzyloxy)methyl)furan-2-carbaldehyde (a benzyl-protected analog) with ethylene glycol yields cyclic acetals, demonstrating the influence of bulky substituents on reaction pathways .

Knoevenagel Condensation

  • 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile), forming α,β-unsaturated products. The fluorophenoxy analog is expected to show similar reactivity but with altered electronic effects due to fluorine’s inductive properties .

Table 2: Antimicrobial and Anti-inflammatory Activities of Selected Analogs

Compound Biological Activity (IC50 or MIC) Key Application Reference
5-(3-Chloro-4-fluorophenyl)-furan-2-carbaldehyde MIC: 40 µg/mL (vs. S. aureus) Antimicrobial agents
This compound Not reported Potential intermediate for drug synthesis
5-(4-Chloro-2-methylphenyl)-furan-2-carbaldehyde IC50: 10.98 µM (anti-inflammatory) Anti-inflammatory agents
  • Key Observations :
    • Chloro-fluoro substituents enhance antimicrobial activity compared to nitro or methoxy groups, as seen in 5-(3-chloro-4-fluorophenyl)-furan-2-carbaldehyde .
    • Anti-inflammatory activity is prominent in chloro-methylphenyl derivatives (e.g., IC50: 10.98 µM), suggesting substituent positioning critically impacts bioactivity .

Biological Activity

5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparisons with structurally similar compounds.

Chemical Structure and Properties

This compound features a furan ring with a para-fluorophenoxy group attached to the methyl position and an aldehyde functional group at the furan-2 position. The presence of fluorine enhances the compound's lipophilicity, which can influence its interaction with biological targets.

Compound NameStructural FeaturesUnique Attributes
This compoundFuran structure with para-fluorine substitutionIncreased lipophilicity and potential biological activity
5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehydeSimilar structure with chlorine instead of fluorineDifferent biological activity profiles
5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehydeContains both chlorine and fluorineUnique reactivity due to dual halogen presence

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to significant alterations in the structure and function of these biomolecules, thereby modulating various biological processes, including:

  • Enzyme Activity: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Signal Transduction Pathways: It can influence cellular signaling mechanisms, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus: Exhibiting a minimum inhibitory concentration (MIC) that suggests strong antibacterial potential.
  • Escherichia coli: Demonstrating moderate antibacterial activity.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways:

  • Cell Cycle Arrest: It may interfere with cell cycle progression, leading to increased cancer cell death.
  • Inhibition of Tumor Growth: Animal models have shown reduced tumor size when treated with this compound.

Anti-inflammatory Effects

This compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This property could make it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with similar compounds:

  • 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde: This compound exhibits dual halogenation, which may enhance its reactivity but could also alter its biological profile.
  • 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde: While sharing structural similarities, the absence of fluorine may reduce lipophilicity and alter interaction dynamics with biological targets.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Studies: A study published in MDPI reported significant antibacterial activity against Staphylococcus aureus and E. coli, highlighting its potential as an antibacterial agent .
  • Anticancer Research: In vivo experiments indicated that this compound could inhibit tumor growth in xenograft models, demonstrating promise as an anticancer therapeutic .
  • Inflammation Models: Another study suggested that treatment with this compound resulted in decreased markers of inflammation in murine models, supporting its potential application in anti-inflammatory therapies .

Q & A

Q. Basic Characterization :

  • NMR : ¹H and ¹³C NMR confirm the structure (e.g., aldehyde proton at ~9.8 ppm, furan ring protons at 6.5–7.5 ppm, and fluorophenyl signals at 6.8–7.2 ppm).
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether linkage) validate functional groups .
    Advanced Analysis :
  • LC-MS/MS : Quantifies trace impurities (e.g., unreacted starting materials or oxidation byproducts) with high sensitivity .
  • X-ray Crystallography : Resolves stereoelectronic effects of the 4-fluorophenoxy substituent on furan ring geometry .

How should researchers address contradictory literature data on the reactivity of this compound in nucleophilic addition reactions?

Q. Methodological Approach :

  • Controlled Replication : Reproduce reported reactions under strictly defined conditions (solvent, temperature, catalyst). For example, discrepancies in imine formation yields may arise from moisture sensitivity of the aldehyde group .
  • Kinetic Studies : Use in-situ IR or UV-Vis spectroscopy to monitor reaction progress and identify intermediates.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict electronic effects of the 4-fluorophenoxy group on aldehyde electrophilicity .

What strategies are recommended for evaluating the toxicity profile of this compound given limited existing data?

Q. Basic Safety Assessment :

  • In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to assess acute cytotoxicity.
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
    Advanced Studies :
  • Metabolite Identification : Use hepatic microsomes (human or rodent) to profile Phase I metabolites via LC-HRMS.
  • Oxidative Stress Markers : Measure ROS generation in exposed cells using fluorescent probes (e.g., DCFH-DA) .

How does the 4-fluorophenoxy substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Q. Mechanistic Insights :

  • Electron-Withdrawing Effects : The fluorine atom increases the electrophilicity of the aldehyde group, enhancing its reactivity in condensation reactions (e.g., Schiff base formation).
  • Steric Considerations : The phenoxy group’s bulk may hinder access to the furan ring in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
    Experimental Design :
  • Substituent Screening : Compare reactivity with analogues (e.g., 4-chlorophenoxy or unsubstituted phenoxy derivatives) to isolate electronic vs. steric effects .
  • Kinetic Isotope Effects : Deuterium labeling at the aldehyde position can elucidate rate-determining steps in catalytic cycles .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Q. Process Chemistry Considerations :

  • Solvent Selection : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield.
  • Byproduct Management : Optimize quenching steps to remove residual halides (from alkylating agents) via aqueous washes .
    Advanced Optimization :
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction times and improving reproducibility.
  • PAT (Process Analytical Technology) : Implement real-time monitoring (e.g., ReactIR) to maintain critical quality attributes .

How can computational tools aid in predicting the biological activity of this compound derivatives?

Q. Methodology :

  • QSAR Modeling : Train models on existing furan-carbaldehyde derivatives to predict logP, solubility, and target binding.
  • Docking Studies : Simulate interactions with potential targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite .
    Validation :
  • In Silico-In Vitro Correlation : Compare predicted IC₅₀ values with experimental enzyme inhibition assays.

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